N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide
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Overview
Description
N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOHYDRAZIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a hydrazide group, and a sulfanyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the benzyl ether.
Condensation Reaction: The benzyl ether is then subjected to a condensation reaction with 4-chlorobenzylidene hydrazine to form the hydrazone intermediate.
Thioether Formation: The final step involves the reaction of the hydrazone intermediate with 4-chlorothiophenol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-((E)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-[(4-METHYLPHENYL)SULFANYL]PROPANOHYDRAZIDE
- **N’~1~-((E)-1-{2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-[(4-FLUOROPHENYL)SULFANYL]PROPANOHYDRAZIDE
Uniqueness
N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOHYDRAZIDE is unique due to the presence of the chlorobenzyl and chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C23H20Cl2N2O2S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-chlorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C23H20Cl2N2O2S/c24-19-7-5-17(6-8-19)16-29-22-4-2-1-3-18(22)15-26-27-23(28)13-14-30-21-11-9-20(25)10-12-21/h1-12,15H,13-14,16H2,(H,27,28)/b26-15+ |
InChI Key |
HFQGCZTWPXCJLK-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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